molecular formula C16H14Cl2 B11708135 1,1-Dichloro-2,2-di-(p-tolyl)-ethylene CAS No. 5432-01-9

1,1-Dichloro-2,2-di-(p-tolyl)-ethylene

Cat. No.: B11708135
CAS No.: 5432-01-9
M. Wt: 277.2 g/mol
InChI Key: MSUWJPYRBHVMHQ-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,2-di-(p-tolyl)-ethylene is an organic compound characterized by the presence of two chlorine atoms and two p-tolyl groups attached to an ethylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-2,2-di-(p-tolyl)-ethylene typically involves the reaction of p-tolyl derivatives with chlorinated ethylene compounds. One common method is the chlorination of 2,2-di-(p-tolyl)-ethylene under controlled conditions to introduce the chlorine atoms at the 1,1-positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2,2-di-(p-tolyl)-ethylene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may lead to the formation of 1,1-dichloro-2,2-di-(p-tolyl)-ethane.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Sodium hydroxide, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-tolyl ketones, while reduction may produce ethane derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: May be studied for its effects on biological systems, including potential use as a biochemical probe.

    Medicine: Investigated for potential therapeutic applications, though specific uses would require further research.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which 1,1-Dichloro-2,2-di-(p-tolyl)-ethylene exerts its effects can vary depending on the context. In chemical reactions, the presence of chlorine atoms and p-tolyl groups can influence reactivity and selectivity. Molecular targets and pathways would be specific to the application, such as interaction with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2,2-di-(p-methylphenyl)-ethylene: Similar structure with methyl groups instead of p-tolyl groups.

    1,1-Dichloro-2,2-di-(phenyl)-ethylene: Lacks the methyl groups on the phenyl rings.

Uniqueness

1,1-Dichloro-2,2-di-(p-tolyl)-ethylene is unique due to the presence of p-tolyl groups, which can influence its chemical properties and reactivity compared to other similar compounds. This uniqueness may make it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

5432-01-9

Molecular Formula

C16H14Cl2

Molecular Weight

277.2 g/mol

IUPAC Name

1-[2,2-dichloro-1-(4-methylphenyl)ethenyl]-4-methylbenzene

InChI

InChI=1S/C16H14Cl2/c1-11-3-7-13(8-4-11)15(16(17)18)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

MSUWJPYRBHVMHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)C

Origin of Product

United States

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